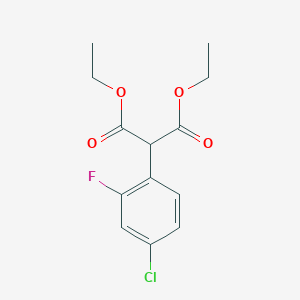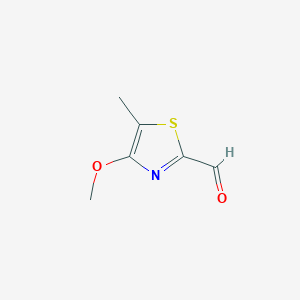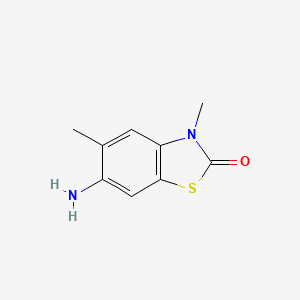![molecular formula C20H18N2O4S B2425893 2-(3,4,5-Trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 97146-34-4](/img/structure/B2425893.png)
2-(3,4,5-Trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,4,5-Trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a complex organic molecule that contains a pyrimidine ring fused with a chromene ring, which is further substituted with a trimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring fused with a chromene ring, and a trimethoxyphenyl group attached to it . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Aplicaciones Científicas De Investigación
Mechanochemical Synthesis and Biological Evaluation
Research on metal complexes with pyrimidine thiones, including derivatives of pyrimidine-2-thione, has been explored through mechanochemical synthesis. These complexes exhibit significant biological activities, such as antibacterial effects and DNA photocleavage potential, suggesting their applicability in medical and biochemical research. The study demonstrates the impact of substitution on the biological potentials of these ligands, particularly noting that certain substitutions enhance their efficacy as antibacterial and DNA photocleaving agents (Sethi, Khare, & Choudhary, 2020).
Antimicrobial Applications
Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial potency against various gram-positive and gram-negative bacteria. These compounds have shown high effectiveness at low concentrations compared to standard treatments like Trimethoprim. This research underscores the potential of pyrimidine derivatives in developing new antimicrobial agents, highlighting their role in addressing antibiotic resistance (Sarhan, Soliman, Saleh, & Nofal, 2021).
Anti-angiogenic and Vascular-targeting Properties
A study on thieno[2,3-d]pyrimidin-4(3H)-ones, with variations in the trimethoxyphenyl motif, explored their anticancer properties. These compounds were evaluated for their cytotoxicity against cancer cells, influence on tubulin polymerization, and anti-angiogenic activities. The findings suggest that certain derivatives, particularly those substituted with 3-iodo-4,5-dimethoxyphenyl, hold promise as anticancer drug candidates, highlighting the versatility of pyrimidine derivatives in cancer research (Gold, Köhler, Lanzloth, Andronache, Anant, Dandawate, Biersack, & Schobert, 2020).
Enzyme Inhibition and Antioxidant Activities
The conversion reactions of pyrimidine‐thiones with nucleophilic agents were investigated, leading to the synthesis of new compounds with potent inhibitory action against enzymes such as acetylcholinesterase and human carbonic anhydrase. These derivatives also exhibited significant antioxidant activities, indicating their potential in developing therapeutic agents for treating conditions associated with oxidative stress and enzyme dysregulation (Taslimi, Sujayev, Turkan, Garibov, Huyut, Farzaliyev, Mamedova, & Gulcin, 2018).
Propiedades
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-23-15-9-12(10-16(24-2)17(15)25-3)18-21-19-13(20(27)22-18)8-11-6-4-5-7-14(11)26-19/h4-7,9-10H,8H2,1-3H3,(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMCGWKZWCMNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2425817.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2425818.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2H-tetrazole](/img/structure/B2425820.png)
![1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2425821.png)

![N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2425824.png)
![2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2425826.png)
![1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2425828.png)
![Ethyl 4-(2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2425830.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2425832.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2425833.png)